![molecular formula C20H22N2O4 B4535219 N-(4-ethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4535219.png)
N-(4-ethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
Synthesis Analysis
The synthesis of N-substituted 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamides, analogous to the compound , involves reactions of N-substituted cyanoacetamides with dimedone–DMFDMA adducts through a one-pot, two-step protocol. This method establishes the core structure that defines this class of compounds, highlighting the versatility and efficiency of synthesis routes available for such complex molecules (Yermolayev et al., 2008).
Molecular Structure Analysis
Quinoline derivatives, including the compound of interest, often exhibit polymorphic modifications, as demonstrated in related compounds which show strong diuretic properties. These polymorphic forms can significantly influence the chemical and physical properties of the compound, affecting its interactions and stability in various environments (Shishkina et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in various chemical reactions, including Friedel–Crafts reactions, Krohnke reactions, and cyclizations, to form novel compounds with unique properties. The methanesulfonyl group, for example, has been used as a protective group in the synthesis of quinoline derivatives, demonstrating the chemical versatility and reactivity of these compounds (Mizuno et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline form, are influenced by their molecular structure. Polymorphism, as observed in similar compounds, indicates the existence of different crystalline forms, which can lead to variations in physical properties that are crucial for their application in various fields (Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties of N-(4-ethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide and related compounds are characterized by their reactivity towards various chemical reagents and conditions. These properties are pivotal for their utility in synthesizing novel derivatives with potential applications in medicinal chemistry and other scientific disciplines (Yermolayev et al., 2008).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-4-26-13-7-5-12(6-8-13)21-18(24)15-9-14-16(22-19(15)25)10-20(2,3)11-17(14)23/h5-9H,4,10-11H2,1-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLAYILMJFLJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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